Vasocontractile Potency Ranked Against Three Other S-Epimers in Bovine Arterial Tissue Bath
In a direct head-to-head comparison of four S-epimers using bovine metatarsal arteries, ergocristinine generated a mean contractile response of 7.98 ± 2.71% of the phenylephrine (PE) maximum at 1 × 10⁻⁶ M. This was significantly lower than ergotaminine (17.39 ± 4.64%; P = 0.001) and ranked third among the four S-epimers tested, behind ergotaminine and ergocorninine but ahead of ergocryptinine . At 1 × 10⁻⁷ M, ergocristinine produced 2.24 ± 1.94% contraction, which was significantly greater than zero (P < 0.05) but not significantly different from ergocorninine or ergotaminine at this lower concentration .
| Evidence Dimension | Arterial contractile response (% of phenylephrine-induced contraction) at 1 × 10⁻⁶ M |
|---|---|
| Target Compound Data | Ergocristinine: 7.98 ± 2.71% of PE contraction (n = 6 arteries) |
| Comparator Or Baseline | Ergotaminine: 17.39 ± 4.64%; Ergocorninine: 10.85 ± 9.35%; Ergocryptinine: 7.69 ± 7.10% |
| Quantified Difference | Ergocristinine contraction was 2.18-fold lower than ergotaminine (P = 0.001); not significantly different from ergocryptinine |
| Conditions | Bovine metatarsal arteries (n = 6 per S-epimer), cumulative dose-response 1 × 10⁻¹¹ to 1 × 10⁻⁶ M, Krebs-Henseleit buffer, normalized to 1 × 10⁻⁴ M phenylephrine |
Why This Matters
Procurement for vasoactivity screening must account for the fact that ergocristinine is demonstrably vasoactive but is neither the most nor least potent S-epimer; substituting any S-epimer for another without potency calibration will introduce rank-order errors in structure-activity relationship studies.
- [1] Cherewyk JE, Grusie-Ogilvie TJ, Parker SE, Blakley BR, Al-Dissi AN. Assessment of the vasoactive effects of the (S)-epimers of ergot alkaloids in vitro. J Anim Sci. 2020 Jul 6;98(7):skaa203. doi:10.1093/jas/skaa203. PMID: 32629407. View Source
